MMP-1 Substrate - 150956-93-7

MMP-1 Substrate

Catalog Number: EVT-1488942
CAS Number: 150956-93-7
Molecular Formula: C51H72N14O12S
Molecular Weight: 1105.27
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The primary source of matrix metalloproteinase-1 substrates includes natural proteins like collagen, which are cleaved by the enzyme during normal physiological processes. In terms of classification, matrix metalloproteinase-1 substrates can be categorized based on their structural properties and functional roles in biological systems. They are typically classified as peptide substrates that mimic the natural cleavage sites of collagen and other extracellular matrix proteins.

Synthesis Analysis

Methods and Technical Details

The synthesis of matrix metalloproteinase-1 substrates often involves chemical modifications to create peptide sequences that closely resemble the natural substrates. Techniques such as solid-phase peptide synthesis are commonly employed to assemble these peptides in a controlled manner. For example, a study described the synthesis of hydroxamic acid derivatives that serve as effective inhibitors by chelating the active site zinc ion of matrix metalloproteinase-1 .

Furthermore, systematic approaches like the Structure-Activity Relationship Matrix (SARM) methodology have been developed to predict and synthesize new analogs with enhanced inhibitory properties against matrix metalloproteinase-1 . This involves evaluating existing compounds to identify potential activity cliffs—significant differences in biological activity among structurally similar compounds.

Molecular Structure Analysis

Structure and Data

Matrix metalloproteinase-1 substrates typically exhibit a peptide structure that includes specific amino acid sequences recognized by the enzyme. The molecular structure often features hydrophobic regions and functional groups that facilitate binding to the enzyme's active site. For instance, studies have shown that specific interactions between substrate moieties and residues within the enzyme's binding pocket are critical for substrate recognition and hydrolysis .

The structural data can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into the three-dimensional arrangement of atoms within these substrates.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving matrix metalloproteinase-1 substrates is hydrolysis, where the enzyme cleaves peptide bonds within the substrate. This reaction is facilitated by the catalytic mechanism of matrix metalloproteinase-1, which involves coordination with a zinc ion at its active site .

In experimental setups, colorimetric assays are frequently used to monitor substrate cleavage. For example, absorbance measurements at specific wavelengths (e.g., 412 nm) allow researchers to quantify enzymatic activity by tracking the release of products from substrate hydrolysis .

Mechanism of Action

Process and Data

The mechanism of action for matrix metalloproteinase-1 involves several steps:

  1. Substrate Binding: The substrate binds to the active site of matrix metalloproteinase-1.
  2. Catalytic Activation: The enzyme activates water molecules to facilitate nucleophilic attack on the peptide bond.
  3. Hydrolysis: The peptide bond is cleaved, resulting in two smaller peptide fragments.
  4. Product Release: The products dissociate from the enzyme, allowing it to catalyze additional reactions.

This process is influenced by various factors, including substrate specificity and enzyme conformation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Matrix metalloproteinase-1 substrates exhibit specific physical properties such as solubility in aqueous solutions and stability under physiological conditions. Chemically, they are characterized by their ability to undergo hydrolysis in the presence of matrix metalloproteinase-1.

Key data points include:

  • Molecular Weight: Varies depending on amino acid composition.
  • Solubility: Generally soluble in water due to polar amino acids.
  • Stability: Sensitive to pH changes; optimal activity usually occurs around neutral pH.

Analytical techniques such as high-performance liquid chromatography can be used to assess purity and concentration .

Applications

Scientific Uses

Matrix metalloproteinase-1 substrates have several important applications in scientific research:

  • Drug Development: They serve as tools for screening potential inhibitors that could lead to new treatments for diseases associated with excessive matrix degradation.
  • Biomarker Discovery: Changes in substrate cleavage patterns can indicate pathological states in conditions like cancer or cardiovascular diseases.
  • Basic Research: Understanding the interactions between enzymes and their substrates aids in elucidating fundamental biological processes related to tissue remodeling .
Introduction to MMP-1 and Substrate Specificity

Matrix Metalloproteinase-1 (MMP-1), also termed collagenase-1 or interstitial collagenase, serves as a foundational enzyme in extracellular matrix (ECM) remodeling due to its unique capacity to initiate degradation of fibrillar collagens – the most abundant structural proteins in mammalian tissues. This zinc-dependent endopeptidase exhibits exquisite substrate specificity, primarily cleaving triple-helical collagen at a single site between Gly775-Ile776 or Gly775-Leu776 bonds in the α-chains, generating characteristic ¾ and ¼ fragments that denature into gelatins at physiological temperatures [1] [6]. Unlike many proteases, MMP-1’s activity extends beyond ECM components to include diverse bioactive substrates such as cytokines, protease inhibitors, and other MMP zymogens, positioning it as a master regulator of tissue microenvironment dynamics [8]. Its catalytic competence arises from a sophisticated structural architecture that has been evolutionarily conserved across vertebrates, reflecting its non-redundant physiological roles [2] [7].

Structural and Functional Overview of MMP-1

MMP-1 possesses a multidomain architecture essential for its collagenolytic activity and substrate discrimination. The catalytic domain (∼170 residues) contains a conserved zinc-binding motif (HEXGHXXGXXH) where three histidine residues coordinate the catalytic zinc ion, and a conserved methionine residue forms a "Met-turn" that structurally organizes the active site [1] [9]. Adjacent to this, a structural zinc site and three calcium-binding sites confer stability against proteolytic autodegradation [5]. Crucially, the hemopexin-like C-terminal domain (∼200 residues), connected via a flexible hinge region, mediates substrate recognition and binding to triple-helical collagen. X-ray crystallography of the active human MMP-1 (E200A mutant) reveals that the catalytic and hemopexin domains adopt distinct spatial orientations compared to the zymogen, facilitating collagen access to the active site cleft [4].

The specificity pocket (S1' pocket) within the catalytic domain governs substrate selection. This deep hydrophobic pocket preferentially accommodates medium-sized residues (Leu, Ile) at the P1' position of substrates, explaining MMP-1’s selectivity for the (Gln/Leu)-Gly↓(Ile/Leu)-(Ala/Pro) cleavage sequence in collagen types I, II, and III [1] [6] [9]. This cleavage occurs at a specific location ¾ from the N-terminus of the collagen molecule, within the D4 segment of its triple helix [1]. Mutagenesis studies demonstrate that residues lining this pocket (e.g., Leu218, Thr219, Tyr240) directly influence catalytic efficiency and substrate discrimination [2] [5].

Beyond fibrillar collagens, MMP-1 exhibits broad proteolytic capability against numerous substrates critical for ECM turnover and cell signaling:

  • ECM Glycoproteins: Degrades entactin (nidogen), laminin, and large tenascin-C, disrupting basement membrane and interstitial matrix integrity [8].
  • Protease Inhibitors: Cleaves α1-antitrypsin, α1-antichymotrypsin, and α2-macroglobulin, potentially amplifying local proteolytic cascades [8].
  • Cytokines/Chemokines: Processes IL-1β and L-selectin, modulating inflammatory responses [8].
  • Other MMPs: Activates pro-MMP-2, pro-MMP-9, and pro-MMP-7 through specific proteolytic cleavage, establishing hierarchical activation networks [8].

Table 1: Structural Domains of MMP-1 and Their Functional Roles

DomainKey Structural FeaturesPrimary Functions
Signal Peptide∼20 hydrophobic residuesTargets enzyme for secretion
Pro-peptideContains PRCGVPD motif; Cys coordinates catalytic Zn²⁺Maintains latency (zymogen state) via cysteine switch mechanism
Catalytic DomainZn²⁺ binding site (HEFGHALGLDHS); S1' specificity pocketPeptide bond hydrolysis; Substrate discrimination via S1' pocket topology
Hinge RegionFlexible linker (∼15-20 residues)Connects catalytic and hemopexin domains; Allows conformational flexibility
Hemopexin Domain4-bladed β-propeller structure; Blades I-IVBinds triple-helical collagen; Essential for collagenolytic activity; TIMP binding

Evolutionary Conservation of MMP-1 Substrate Recognition

Phylogenetic analysis of vertebrate MMP-1 orthologs reveals remarkable conservation of residues governing substrate recognition, despite overall sequence divergence. Specificity-determining positions (SDPs) crucial for functional distinction cluster around the active site cleft and substrate-binding exosites. Comparative studies across mammalian, avian, and amphibian MMP-1 homologs indicate that approximately 50-57 discontinuous residues on the front face of the catalytic domain exhibit high conservation and correlate perfectly with similarity in proteolytic function [2]. These residues form a three-dimensional substrate recognition template that has been preserved over >400 million years of vertebrate evolution.

The catalytic zinc-binding motif (HEXGHXXGXXH) represents the most invariant sequence across the entire metzincin superfamily, including MMPs from viruses, bacteria, plants, and animals [1] [7]. Within the collagenases (MMP-1, -8, -13), residues lining the S1' pocket (Leu218, Thr219, Tyr240 in human MMP-1) display significant conservation, reflecting shared specificity for fibrillar collagen cleavage [2]. However, subtle variations in residues adjacent to the active site (e.g., positions 139, 165, 186) contribute to branch-specific functional divergence, allowing for neofunctionalization while preserving core collagenolytic activity. For instance, MMP-13 (collagenase-3) exhibits enhanced activity against type II collagen, reflecting adaptations in its S1' loop region [2] [6].

Functional transmutation experiments demonstrate that swapping SDPs between MMPs can globally alter substrate preference. Transplanting key SDPs from MMP-14 (MT1-MMP) into MMP-1 near the substrate-binding groove (e.g., residues 140-148, 162-166, 214-223) shifts its proteolytic profile towards that of the donor enzyme, confirming the modular nature of substrate recognition evolution [2]. This functional plasticity, constrained by the essential collagenase activity, underscores how gene duplication and subsequent divergence of SDPs facilitated the expansion of MMP proteolytic functions in vertebrate evolution.

Table 2: Evolutionarily Conserved Structural Determinants of MMP-1 Substrate Recognition

Structural RegionKey Conserved Residues (Human MMP-1)Functional RoleConservation Level
Catalytic Zinc Binding SiteHis218, His222, His228Coordinates catalytic Zn²⁺; Essential for peptide bond hydrolysisAbsolute (>99%)
Met-turnMet235Structural scaffold beneath active siteHigh (>95%)
S1' Specificity PocketLeu218, Thr219, Tyr240Defines primary substrate specificity; Accommodates P1' residue (Ile/Leu)High (Collagenases)
Substrate-Binding ExositesArg214, Asp232, Lys245Electrostatic interactions with substrate backbone; Transition state stabilizationModerate-High
Hemopexin Domain Blades I/IITyr/Trp-rich hydrophobic patchesCollagen binding via exosite interactionsModerate (Collagenases)

Role of MMP-1 in Extracellular Matrix Homeostasis

MMP-1 serves as a critical orchestrator of ECM homeostasis through its precisely regulated cleavage of collagen and other substrates. Its activity initiates the first committed step in fibrillar collagen degradation, breaking down the stable triple-helical structure of collagen types I, II, III, VII, VIII, and X into denaturable fragments that become susceptible to further hydrolysis by gelatinases (MMP-2, MMP-9) and nonspecific proteases [1] [6] [9]. This controlled proteolysis is indispensable for physiological tissue renewal, with collagen turnover rates varying from minutes (embryonic tissues) to years (adult tendon) depending on tissue context and demand [3].

During tissue repair and regeneration, MMP-1 coordinates multiple phases:

  • Inflammatory Phase: Keratinocytes and macrophages upregulate MMP-1 expression, cleaving dermal collagen I to facilitate leukocyte migration and debride damaged tissue [3] [6].
  • Proliferative Phase: MMP-1-generated collagen fragments (matrikines) stimulate keratinocyte migration via α2β1 integrin binding, promoting epithelialization [6] [8]. Cleavage of inhibitory proteoglycans (e.g., decorin) releases sequestered growth factors (TGF-β, HGF) [8].
  • Remodeling Phase: Balanced MMP-1 activity prevents excessive collagen accumulation, reducing fibrosis and hypertrophic scarring [6]. MMP-1 also processes pro-MMP-9, amplifying gelatinolytic activity necessary for basement membrane remodeling during angiogenesis [8].

In bone and cartilage homeostasis, MMP-1 (alongside MMP-13) facilitates osteoclast-mediated bone resorption by degrading collagen I in the organic matrix. Chondrocyte-derived MMP-1 contributes to cartilage remodeling by cleaving collagen types II and III [6] [9]. Furthermore, MMP-1 participates in adipose tissue dynamics, where its expression during adipogenesis remodels the provisional collagen V-rich matrix, enabling adipocyte clustering and differentiation [3].

A tightly regulated feedback loop centered on TIMPs (Tissue Inhibitors of Metalloproteinases) governs MMP-1 activity. TIMP-1 forms a high-affinity 1:1 complex with MMP-1, blocking access to the active site via its N-terminal cysteine residue [3]. Disruption of the MMP-1/TIMP-1 equilibrium—whether through MMP-1 overexpression or TIMP deficiency—leads to pathological collagen degradation observed in arthritis, chronic ulcers, and atherosclerotic plaque rupture [1] [3] [9]. Intriguingly, MMP-1 can cleave specific TIMPs under certain conditions, adding complexity to this regulatory network [8].

Table 3: MMP-1 Substrates in Extracellular Matrix Homeostasis

Substrate CategorySpecific SubstratesHomeostatic FunctionBiological Consequence of Cleavage
Fibrillar CollagensCollagen I, II, III, VII, VIII, XInitiates structural ECM turnover; Creates migration pathsTissue remodeling; Release of bioactive matrikines
Basement Membrane ComponentsCollagen IV, Entactin (Nidogen), Laminin-1/5Modifies basement membrane integrityFacilitates cell migration (epithelialization, angiogenesis)
Proteoglycans & GlycoproteinsAggrecan, Versican, Decorin, Tenascin-C, FibronectinAlters ECM viscoelasticity; Releases growth factorsModulates cell signaling; Alters tissue biomechanics
Protease System Componentsα1-Antitrypsin, α1-Antichymotrypsin, α2-MacroglobulinRegulates local proteolytic activityModulates inflammation; Potentiates/inhibits other proteases
Other MMPsPro-MMP-2, Pro-MMP-7, Pro-MMP-9Activates downstream gelatinases/matrilysinsAmplifies ECM degradation cascade
Cytokines/ChemokinesIL-1β precursor, L-SelectinModulates inflammatory cell recruitment and activationRegulates immune response in damaged tissue

Properties

CAS Number

150956-93-7

Product Name

MMP-1 Substrate

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-[[2-(methylamino)benzoyl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methylsulfanyl-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxamide

Molecular Formula

C51H72N14O12S

Molecular Weight

1105.27

InChI

InChI=1S/C51H72N14O12S/c1-5-35(58-49(71)38(24-31-14-7-6-8-15-31)61-51(73)42-19-13-23-63(42)41-21-20-33(64(74)75)26-43(41)65(76)77)47(69)62-40(28-78-4)50(72)60-39(25-32-27-54-29-56-32)48(70)57-30(2)45(67)59-37(44(52)66)18-11-12-22-55-46(68)34-16-9-10-17-36(34)53-3/h9-10,16-17,20-21,26-27,29-31,35,37-40,42,53H,5-8,11-15,18-19,22-25,28H2,1-4H3,(H2,52,66)(H,54,56)(H,55,68)(H,57,70)(H,58,71)(H,59,67)(H,60,72)(H,61,73)(H,62,69)/t30-,35-,37-,38-,39-,40-,42-/m0/s1

SMILES

CCC(C(=O)NC(CSC)C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)NC(CCCCNC(=O)C2=CC=CC=C2NC)C(=O)N)NC(=O)C(CC3CCCCC3)NC(=O)C4CCCN4C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-]

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